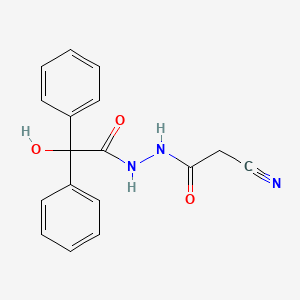

N'-(cyanoacetyl)-2-hydroxy-2,2-diphenylacetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate hydrazine with a cyanoacetyl derivative. The exact conditions and reagents would depend on the specific requirements of the reaction .Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the phenyl, cyano, hydroxy, and hydrazide groups. These groups could participate in various intra- and intermolecular interactions, influencing the compound’s shape and properties .Chemical Reactions Analysis

The compound’s reactivity would be significantly influenced by the presence of the hydrazide, cyano, and hydroxy groups. These groups are known to participate in various chemical reactions, including condensation, substitution, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .科学的研究の応用

Heterocyclic Synthesis and Medicinal Chemistry

The cyanoacetamide moiety in this compound serves as a versatile building block for heterocyclic synthesis. Researchers have exploited its reactivity to create novel heterocyclic structures. By reacting N-aryl or N-heteryl cyanoacetamides with various reagents, they can form diverse heterocycles. These compounds find applications in drug discovery and development due to their potential as chemotherapeutic agents .

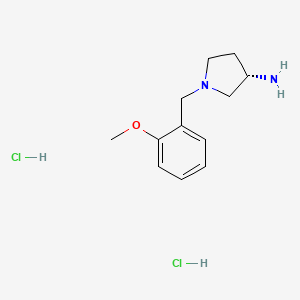

Biological Activities and Drug Design

Derivatives of cyanoacetamide have demonstrated diverse biological activities. Biochemists have investigated their potential as antiviral, antibacterial, and antitumor agents. The active hydrogen at position C-2 allows for condensation and substitution reactions, making these derivatives valuable in drug design .

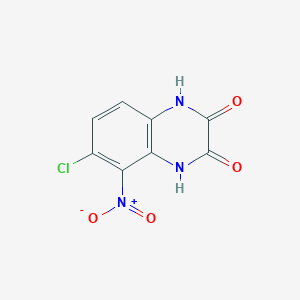

Quinoline Derivatives and Pharmacology

The compound’s structure resembles quinoline-2,4-diones, which play essential roles in natural and synthetic chemistry. Quinolones, derived from quinine, exhibit pharmacological significance. Researchers have explored quinoline-2,4-dione derivatives for their utility in synthesizing fused ring systems. These compounds have been used to treat conditions such as nocturnal leg cramps and arthritis .

Hydroxylamine Synthesis and Organic Chemistry

The compound’s cyano group enables the synthesis of α-cyano hydroxylamines. Researchers have achieved this via a three-component reaction involving aromatic aldehydes, phenylhydroxylamine, and trimethylsilyl cyanide. These α-cyano hydroxylamines find applications in organic synthesis .

4-Hydroxy-2-quinolones and Drug Development

Exploring 4-hydroxy-2-quinolones has become crucial in drug research. These compounds exhibit interesting pharmaceutical and biological activities. Researchers have synthesized heteroannelated derivatives based on this scaffold. Their applications span various ring sizes, and many display unique biological properties .

Aminopyrazole Formation and Synthetic Routes

The compound’s reaction with hydrazonoyl chloride leads to aminopyrazole structures. Additionally, treatment with sodium nitrite yields pyrazolo[3,4-d]1,2,3-triazine derivatives. These heterocyclic compounds hold promise in medicinal chemistry and drug development .

将来の方向性

特性

IUPAC Name |

2-cyano-N'-(2-hydroxy-2,2-diphenylacetyl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c18-12-11-15(21)19-20-16(22)17(23,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,23H,11H2,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWFDYYIUAZFIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC(=O)CC#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(cyanoacetyl)-2-hydroxy-2,2-diphenylacetohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(6-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2529492.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2529498.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2529499.png)

![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)

![Bicyclo[3.2.2]nonan-1-ylmethanol](/img/structure/B2529504.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B2529507.png)

![5-bromo-3-cyclopropanecarbonyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2529508.png)

![Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B2529514.png)